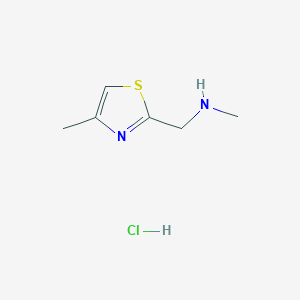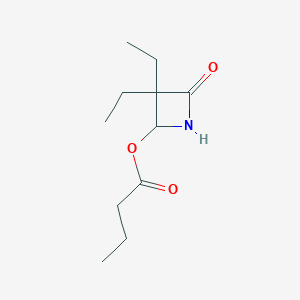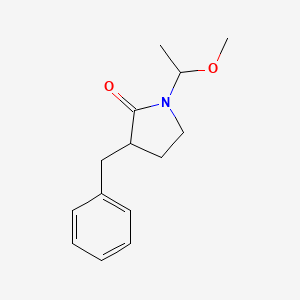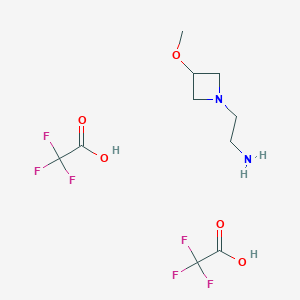
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride
Übersicht
Beschreibung
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride is a chemical compound with the molecular formula C15H19NO. It is a derivative of isoindoline, characterized by the presence of a benzyl group attached to the nitrogen atom of the octahydro-4H-isoindol-4-one core. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride typically involves the hydrogenation of the corresponding isoindoline derivative. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C). The process involves the reduction of the double bonds in the isoindoline ring to yield the octahydro derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Benzyloctahydro-4H-isoindol-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylhexahydro-1H-isoindol-4-one
- 4H-Isoindol-4-one, octahydro-2-(phenylmethyl)-
Uniqueness
2-Benzyloctahydro-4H-isoindol-4-one hydrochloride is unique due to its specific structural features, such as the octahydro-4H-isoindol-4-one core and the benzyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.ClH/c17-15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12;/h1-3,5-6,13-14H,4,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJLBBONPDZCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-ylmethanol hydrochloride](/img/structure/B1486167.png)
![1-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486168.png)
![N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486169.png)





![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)

![3-(3-Pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1486186.png)
